O-Cyclobutyl-D-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Cyclobutyl-D-serine is a derivative of D-serine, an amino acid that plays a significant role in the central nervous system. D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, memory formation, and learning . The addition of a cyclobutyl group to D-serine enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Cyclobutyl-D-serine typically involves the protection-deprotection strategyThe final step involves deprotection to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: O-Cyclobutyl-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The cyclobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the cyclobutyl ring .
Scientific Research Applications
O-Cyclobutyl-D-serine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in modulating NMDA receptor activity, which is important for understanding neurological processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
O-Cyclobutyl-D-serine exerts its effects primarily through its interaction with the NMDA receptor. As a co-agonist, it binds to the receptor along with glutamate, facilitating the opening of the ion channel and allowing the influx of calcium and sodium ions. This process is essential for synaptic plasticity and neurotransmission . The compound’s unique structure may also influence its binding affinity and specificity, making it a valuable tool in studying NMDA receptor function .
Comparison with Similar Compounds
D-Cycloserine: An analog of D-alanine, used as an antibiotic and studied for its effects on NMDA receptors.
O-Carbamyl-D-serine: Another derivative of D-serine with potential therapeutic applications.
Uniqueness: O-Cyclobutyl-D-serine stands out due to its cyclobutyl group, which imparts unique chemical properties and enhances its stability and reactivity. This makes it a valuable compound for both research and industrial applications .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-cyclobutyloxypropanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-11-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
IYHHNZMURDQCNV-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CC(C1)OC[C@H](C(=O)O)N |
Canonical SMILES |
C1CC(C1)OCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.